

# An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Avarone

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## Compound of Interest

Compound Name: (-)-Avarone

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This technical guide provides a comprehensive overview of the chemical structure and stereochemical nature of **(-)-Avarone**, a significant sesquiterpenoid quinone. The document details its structural properties, spectroscopic data, and relevant experimental protocols, serving as a critical resource for professionals in chemical research and drug development.

## Chemical Structure and Identification

**(-)-Avarone** is a marine-derived natural product, first isolated from the sponge *Dysidea avara*. It belongs to the class of sesquiterpenoid quinones, which are characterized by a C15 terpene skeleton linked to a quinone moiety. This structural combination is responsible for the diverse and potent biological activities associated with Avarone, including cytotoxic, antimicrobial, and anti-HIV properties.

The core structure of **(-)-Avarone** consists of a rearranged drimane sesquiterpenoid framework fused to a 1,4-benzoquinone ring. The IUPAC name for **(-)-Avarone** is 2-[[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]cyclohexa-2,5-diene-1,4-dione.<sup>[1]</sup>

Table 1: Chemical Identifiers and Properties of **(-)-Avarone**

| Property          | Value   |
|-------------------|---|
| Molecular Formula | C <sub>21</sub> H <sub>28</sub> O <sub>2</sub>        |
| Molecular Weight  | 312.45 g/mol  |
| Exact Mass        | 312.208930132 Da                                      |
| CAS Number        | 55303-99-6  |
| InChI Key         | VPRHEJGLNUDEEH-LWILDLIXSA-N                           |
| SMILES            | <chem>C[C@H]1CC[C@]2(--INVALID-LINK--CCC=C2C)C</chem> |

## Stereochemistry

The biological activity of many natural products is intrinsically linked to their three-dimensional structure. **(-)-Avarone** possesses four chiral centers within its sesquiterpenoid core, leading to a specific and complex stereochemistry.

The prefix "(-)" in the name indicates that the molecule is levorotatory, meaning it rotates the plane of polarized light to the left (counter-clockwise).<sup>[2][3][4]</sup> This is an experimentally determined property measured using a polarimeter. While the direction of rotation is known, a specific value for the optical rotation of **(-)-Avarone** is not consistently reported in readily available literature.

The absolute configuration of the four stereocenters has been determined and is crucial for its unique chemical identity. The configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules:

- C1: R
- C2: S
- C4a: S
- C8a: S

This specific spatial arrangement, (1R, 2S, 4aS, 8aS), is essential for its interaction with biological targets and is a key consideration in synthetic strategies.<sup>[1]</sup>

Caption: 2D structure of **(-)-Avarone** with IUPAC numbering.

## Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and verification of **(-)-Avarone**.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts are diagnostic for the molecule's structure. Data presented below were recorded in deuterated chloroform ( $\text{CDCl}_3$ ).<sup>[5][6]</sup>

Table 2:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopic Data for **(-)-Avarone** (400 MHz,  $\text{CDCl}_3$ )

| Carbon No. | $^{13}\text{C}$ Shift ( $\delta$ , ppm) | $^1\text{H}$ Shift ( $\delta$ , ppm) |
|------------|---|--------------------------------------|
| 1          | 50.1                                    | 1.88                                 |
| 2          | 26.4                                    | 2.03, 1.85                           |
| 3          | 121.1                                   | 5.34                                 |
| 4          | 143.9                                   | -                                    |
| 5          | 39.9                                    | 1.95                                 |
| 6          | 36.0                                    | 1.21, 0.93                           |
| 7          | 18.1                                    | 1.85, 1.18                           |
| 8          | 36.9                                    | 1.64, 1.03                           |
| 9          | 35.0                                    | -                                    |
| 10         | 47.0                                    | 1.01                                 |
| 11         | 32.3                                    | 1.51                                 |
| 12         | 17.8                                    | 0.85                                 |
| 13         | 15.8                                    | 0.90                                 |
| 14         | 20.0                                    | 1.00                                 |
| 15         | 28.4                                    | 0.78                                 |
| 1'         | 147.3                                   | -                                    |
| 2'         | 148.4                                   | 6.45 (d)                             |
| 3'         | 133.4                                   | 6.58 (dd)                            |
| 4'         | 187.4                                   | -                                    |
| 5'         | 188.0                                   | -                                    |
| 6'         | 136.1                                   | 6.51 (d)                             |

While a specific experimental spectrum for **(-)-Avarone** is not provided in the searched literature, its characteristic IR absorptions can be predicted based on its functional groups.

These absorptions are key for identifying the quinone and sesquiterpenoid moieties.

Table 3: Predicted Characteristic IR Absorptions for **(-)-Avarone**

| Functional Group                 | Vibration Type | Expected Wavenumber (cm <sup>-1</sup> ) | Intensity |
|----------------------------------|----------------|---|-----------|
| C=O (Quinone)                    | Stretch        | ~1665 - 1680                            | Strong    |
| C=C (Quinone Ring)               | Stretch        | ~1600 - 1650                            | Medium    |
| C=C (Terpene)                    | Stretch        | ~1640 - 1680                            | Variable  |
| C-H (sp <sup>2</sup> hybridized) | Stretch        | ~3010 - 3100                            | Medium    |
| C-H (sp <sup>3</sup> hybridized) | Stretch        | ~2850 - 2960                            | Strong    |

The quinone ring in Avarone acts as a chromophore, responsible for its absorption of light in the UV-Visible range. The spectrum is expected to show characteristic absorptions for  $\pi \rightarrow \pi^*$  and  $n \rightarrow \pi^*$  electronic transitions.

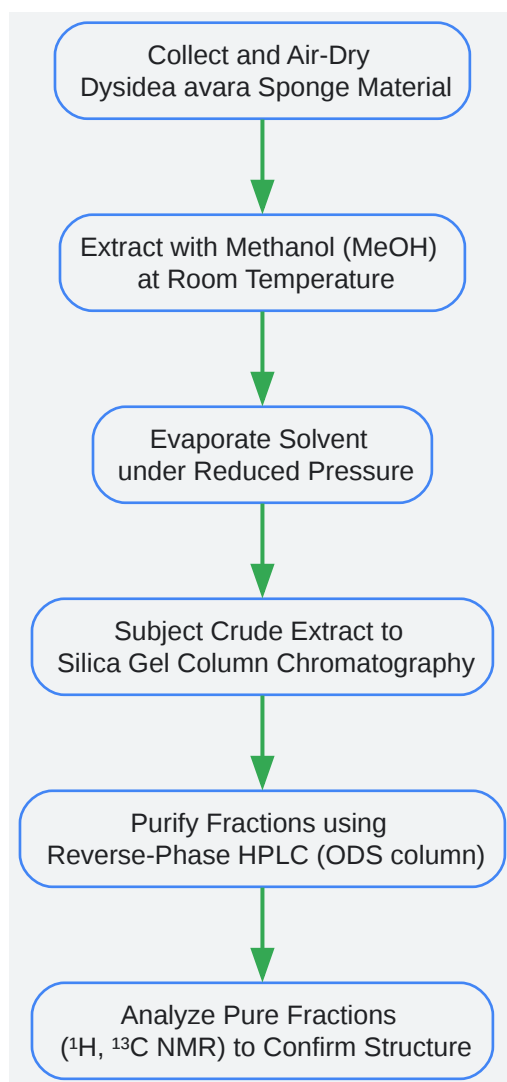
Table 4: Expected UV-Visible Absorption Maxima ( $\lambda_{\max}$ ) for **(-)-Avarone**

| Transition Type       | Expected $\lambda_{\max}$ (nm) | Molar Absorptivity ( $\epsilon$ ) | Chromophore         |
|-----------------------|--------------------------------|-----------------------------------|---------------------|
| $\pi \rightarrow \pi$ | ~240 - 260                     | High                              | Conjugated C=C, C=O |
| $n \rightarrow \pi$   | ~300 - 340                     | Low                               | C=O (Quinone)       |

## Experimental Protocols

The following is a generalized protocol for the isolation of **(-)-Avarone** from the marine sponge *Dysidea avara*, based on reported methodologies.[\[5\]](#)[\[6\]](#)

Workflow: Isolation of **(-)-Avarone**



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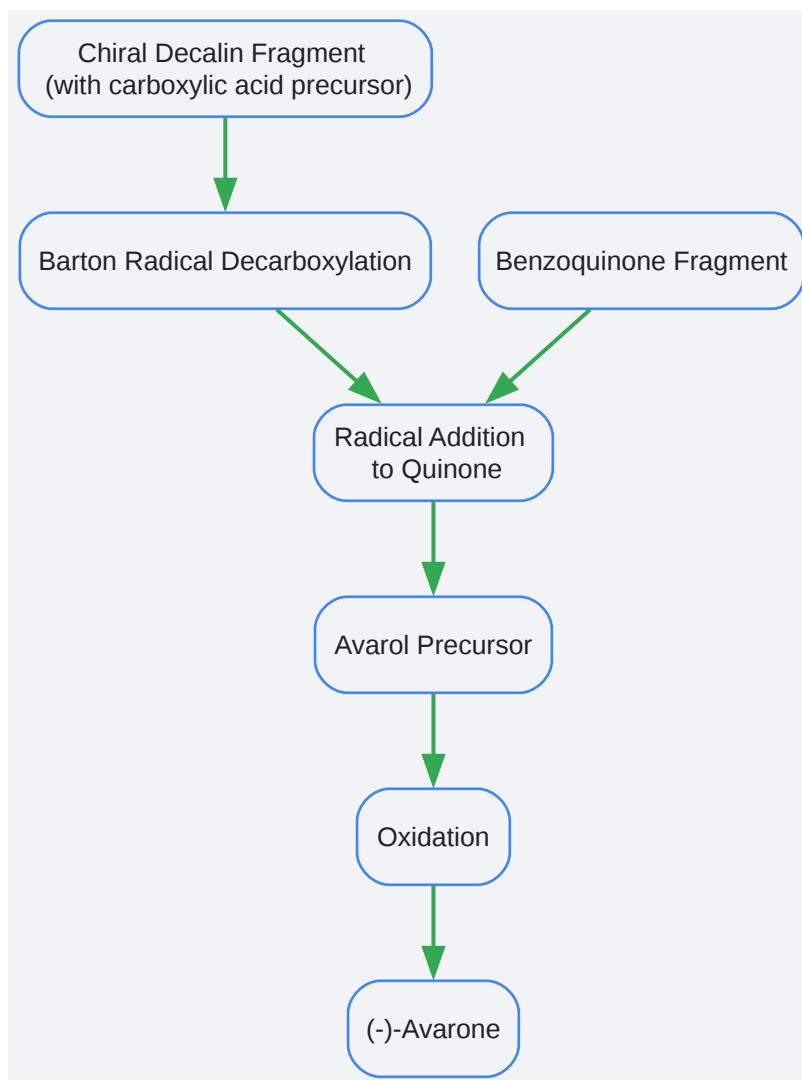
Caption: General workflow for isolating **(-)-Avarone**.

- Collection and Preparation: The sponge material (*Dysidea avara*) is collected, chopped into small pieces, and air-dried.
- Extraction: The dried material is exhaustively extracted with methanol (MeOH) at room temperature.
- Concentration: The solvent from the combined methanolic extracts is removed under reduced pressure to yield a crude extract.

- Initial Fractionation: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane/ethyl acetate mixtures) to separate compounds based on polarity.
- Purification: Fractions containing Avarone, identified by Thin Layer Chromatography (TLC), are combined and further purified using High-Performance Liquid Chromatography (HPLC), typically with an octadecylsilane (ODS) reverse-phase column and a methanol/water solvent system.<sup>[5]</sup>
- Structural Verification: The purity and identity of the isolated **(-)-Avarone** are confirmed using spectroscopic methods, primarily <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy.<sup>[5]</sup>

The enantioselective total synthesis of **(-)-Avarone** and its precursor, (-)-Avarol, has been achieved. A key strategic element in modern synthetic routes involves the convergent coupling of two main fragments: a chiral decalin-derived unit and a hydroquinone or quinone piece. One notable synthesis utilizes Barton's radical decarboxylation followed by a quinone addition to form the crucial C-C bond between the terpene and quinone moieties.<sup>[7]</sup>

Logical Relationship: Key Synthetic Step



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Caption: Logic of a convergent synthesis of **(-)-Avarone**.

- NMR Sample Preparation: Approximately 5-10 mg of purified **(-)-Avarone** is dissolved in ~0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- NMR Data Acquisition:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired on a spectrometer, such as a Bruker Avance 400 MHz instrument.[5] Standard 1D and 2D experiments (e.g., COSY, HSQC, HMBC) are performed to confirm the structure and assign all proton and carbon signals.



- IR Sample Preparation: A thin film of the sample is prepared on a salt plate (e.g., NaCl or KBr), or the sample is mixed with KBr powder and pressed into a pellet.
- IR Data Acquisition: The spectrum is recorded using an FT-IR spectrometer over the range of 4000-400  $\text{cm}^{-1}$ .
- UV-Vis Sample Preparation: A dilute solution of **(-)-Avarone** is prepared in a UV-transparent solvent (e.g., ethanol or hexane).
- UV-Vis Data Acquisition: The absorbance is measured over a range of ~200-800 nm using a dual-beam UV-Vis spectrophotometer.

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